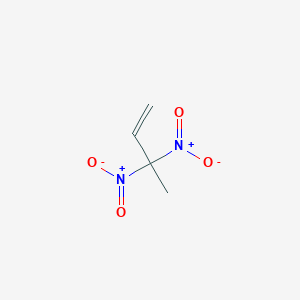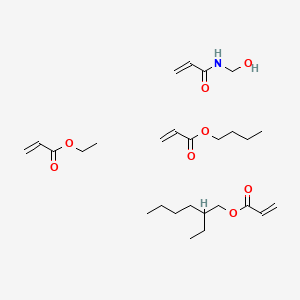
1-Decylbenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Decylbenzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole itself is composed of fused benzene and imidazole rings. The addition of a decyl group (a ten-carbon alkyl chain) to the benzimidazole structure enhances its hydrophobic properties, making it useful in various applications, particularly in materials science and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Decylbenzimidazole can be synthesized through the alkylation of benzimidazole. A common method involves the reaction of benzimidazole with decyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Decylbenzimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to benzimidazole or other derivatives.
Substitution: The decyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Benzimidazole or partially reduced intermediates.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Decylbenzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Its hydrophobic nature makes it useful in studying membrane interactions and as a probe in biological assays.
Medicine: Derivatives of benzimidazole, including this compound, are explored for their potential as antimicrobial, antiviral, and anticancer agents.
Industry: It is used in the formulation of materials with specific hydrophobic properties, such as coatings and surfactants.
Wirkmechanismus
The mechanism of action of 1-decylbenzimidazole depends on its application:
Biological Systems: It may interact with cellular membranes due to its hydrophobic decyl chain, affecting membrane fluidity and function.
Chemical Reactions: As a ligand, it can coordinate with metal ions, influencing the reactivity and stability of metal complexes.
Vergleich Mit ähnlichen Verbindungen
Benzimidazole: The parent compound, lacking the decyl group, is less hydrophobic.
2-Substituted Benzimidazoles: These compounds have various substituents at the 2-position, altering their chemical and physical properties.
Imidazole Derivatives: Compounds like 1-decylimidazole share similar structures but differ in the position of the nitrogen atoms.
Uniqueness: 1-Decylbenzimidazole’s unique feature is the decyl group, which imparts significant hydrophobicity, making it distinct from other benzimidazole derivatives. This property enhances its utility in applications requiring hydrophobic interactions, such as in membrane studies and material science.
Eigenschaften
CAS-Nummer |
42032-45-1 |
|---|---|
Molekularformel |
C17H26N2 |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
1-decylbenzimidazole |
InChI |
InChI=1S/C17H26N2/c1-2-3-4-5-6-7-8-11-14-19-15-18-16-12-9-10-13-17(16)19/h9-10,12-13,15H,2-8,11,14H2,1H3 |
InChI-Schlüssel |
KUQRQSRKUXHMPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCN1C=NC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N,N'-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide)](/img/structure/B14661982.png)







